molecular formula C20H27N3O B2814106 N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide CAS No. 1356778-59-0

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide

Cat. No. B2814106
CAS RN: 1356778-59-0
M. Wt: 325.456
InChI Key: ZGVSYLWOUBPSAN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide, also known as CCPA, is a compound that has been widely studied for its potential use in scientific research. CCPA is a selective agonist of the A1 adenosine receptor and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide is a selective agonist of the A1 adenosine receptor. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes. Activation of the A1 adenosine receptor by N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide leads to a decrease in cyclic AMP levels and a subsequent decrease in calcium ion influx. This results in a variety of physiological effects, including decreased heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has a variety of biochemical and physiological effects. In addition to its effects on the cardiovascular system and potential neuroprotective effects, N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has also been shown to have anti-inflammatory effects and may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide is also highly selective for the A1 adenosine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide does have some limitations. The compound has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several areas of future research for N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide. One potential area of research is the development of more potent and selective A1 adenosine receptor agonists. Another area of research is the investigation of the potential therapeutic applications of N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide for neurodegenerative and inflammatory diseases. Finally, further studies are needed to better understand the in vivo effects of N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide and its potential limitations for use in therapeutic applications.
Conclusion:
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide is a compound that has been extensively studied for its potential use in scientific research. The compound has a variety of biochemical and physiological effects and may have potential therapeutic applications for a variety of diseases. While N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has some limitations, it remains a useful tool for studying the role of the A1 adenosine receptor in various physiological processes. Further research is needed to fully understand the potential of N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide for therapeutic applications.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide can be synthesized by reacting 2-(2-phenylethyl)pyrrolidine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with cyclopropylamine to form the desired N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide product. The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide is a relatively straightforward process and can be performed in a laboratory setting with standard equipment and chemicals.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has been extensively studied for its potential use in scientific research. The compound has been shown to have a variety of effects on the cardiovascular system, including reducing heart rate and blood pressure. N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-20(15-21,17-10-11-17)22-19(24)14-23-13-5-8-18(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSYLWOUBPSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCC2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide

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